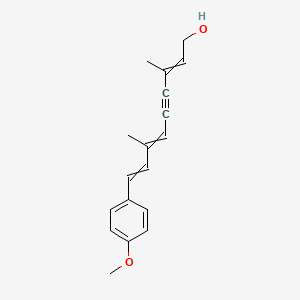
9-(4-Methoxyphenyl)-3,7-dimethylnona-2,6,8-trien-4-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Methoxyphenyl)-3,7-dimethylnona-2,6,8-trien-4-yn-1-ol is an organic compound characterized by its unique structure, which includes a methoxyphenyl group, multiple double bonds, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)-3,7-dimethylnona-2,6,8-trien-4-yn-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of arylboronic acids and alkynes in a palladium-catalyzed coupling reaction. For instance, a mixture of arylboronic acid, phenylacetylene, palladium acetate, and a base such as 1,8-diazabicycloundec-7-ene (DBU) in a solvent like dimethylformamide (DMF) is heated to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Methoxyphenyl)-3,7-dimethylnona-2,6,8-trien-4-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds and triple bond can be reduced to form saturated compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
9-(4-Methoxyphenyl)-3,7-dimethylnona-2,6,8-trien-4-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism of action of 9-(4-Methoxyphenyl)-3,7-dimethylnona-2,6,8-trien-4-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes or activate specific receptors, leading to downstream effects on cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(4-Methoxyphenyl)-9H-xanthen-9-ol: Shares the methoxyphenyl group and has similar structural features.
9,10-Bis(4-methoxyphenyl)anthracene: Contains two methoxyphenyl groups and is used in similar applications.
Propriétés
Numéro CAS |
113369-78-1 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
9-(4-methoxyphenyl)-3,7-dimethylnona-2,6,8-trien-4-yn-1-ol |
InChI |
InChI=1S/C18H20O2/c1-15(5-4-6-16(2)13-14-19)7-8-17-9-11-18(20-3)12-10-17/h5,7-13,19H,14H2,1-3H3 |
Clé InChI |
TTWZBIFALKMFSN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCO)C#CC=C(C)C=CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


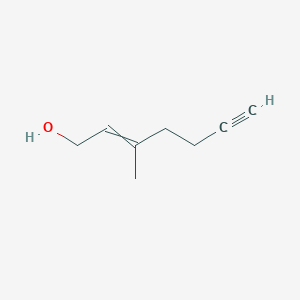

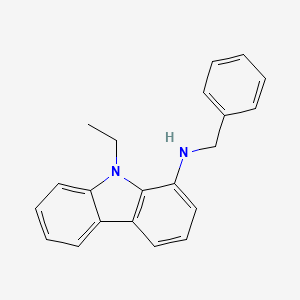
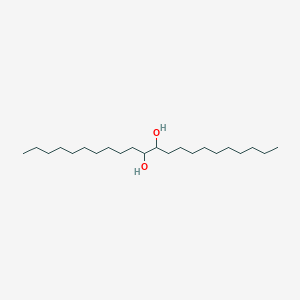
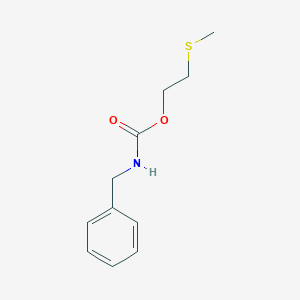
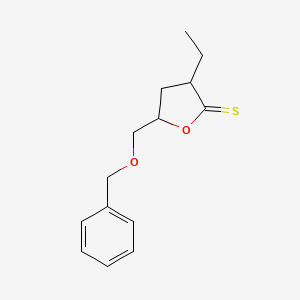


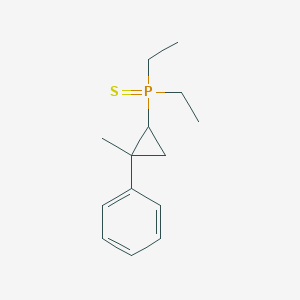
![1-(Decyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14316474.png)
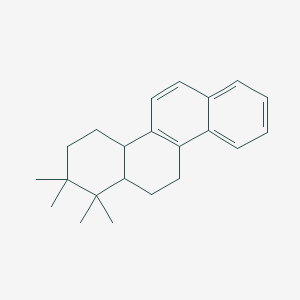

![Benzenamine, N-[(2-chlorophenyl)methylene]-4-methyl-, N-oxide](/img/structure/B14316495.png)

